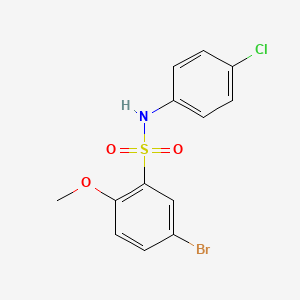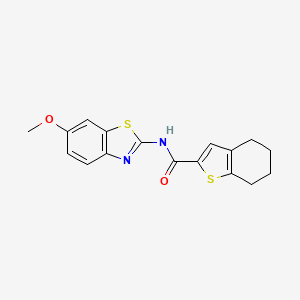
5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with a sulfonamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Methoxylation: The attachment of a methoxy group to the benzene ring.
Sulfonamidation: The formation of the sulfonamide group.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The reactions are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced to form different products.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced compounds.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial effects by preventing the growth and replication of bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-N-(4-chlorophenyl)-2-fluorobenzamide
- 5-bromo-N-(4-chlorophenyl)-2-(2-propynyloxy)benzamide
Uniqueness
5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXVDNUGSJENOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B6535594.png)
![3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535598.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6535604.png)
![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535621.png)
![3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535632.png)
![3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535639.png)
![2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535640.png)
![2-(4-fluorophenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535646.png)
![3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535654.png)
![4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6535655.png)



![3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535694.png)
